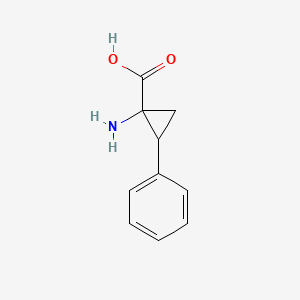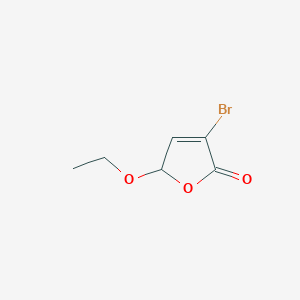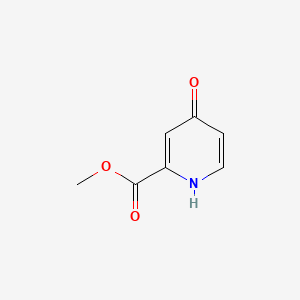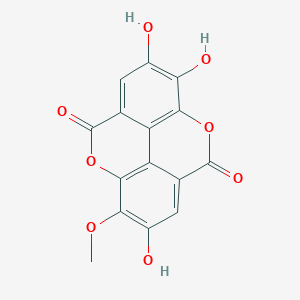
3-O-methylellagic acid
Overview
Description
3-O-Methylellagic acid is a naturally occurring polyphenolic compound found in various plants, including Myrciaria cauliflora and Syzygium polycephalum . It is known for its significant biological activities, including anti-inflammatory, antibacterial, and anticancer properties . The compound is a derivative of ellagic acid, characterized by the presence of a methoxy group at the 3-position of the ellagic acid structure .
Mechanism of Action
Target of Action
The primary targets of 3-O-methylellagic acid are the cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1) enzymes . CDK9 is a major transcriptional regulator and is present in almost all types of human cancer . SIRT1 can intervene in cancer growth through the apoptotic pathway by restraining p53 action .
Mode of Action
This compound interacts with its targets, CDK9 and SIRT1, at the molecular level, hindering their function . This interaction results in changes in the cell cycle pathways and apoptotic pathway .
Biochemical Pathways
This compound affects the PI3K–Akt signaling pathway, hematopoietic cell lineage, ECM-receptor interaction, and platelet activation . These pathways play crucial roles in cell proliferation, differentiation, and survival. The downstream effects include changes in cell cycle progression and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . It has been reported to be cytotoxic against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
3-O-Methylellagic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit glucose transport, which suggests its potential role in metabolic regulation . Additionally, this compound exhibits antibacterial activity, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 μg/mL . The compound’s interaction with bacterial cell walls and membranes likely contributes to its antibacterial effects.
Cellular Effects
This compound influences various cellular processes. It has been reported to have anticancer properties by affecting cell signaling pathways and gene expression. Specifically, it induces apoptosis and modulates the P53 and WNT signaling pathways . These effects are mediated through the regulation of several hub genes, including CDKN1A, CDK4, CDK2, CDK6, TP53, JUN, CCNA2, MAPK14, CDK1, and CCNB1 . By influencing these pathways, this compound can inhibit the proliferation of cancer cells and promote cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It has been shown to bind to and inhibit cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1) enzymes . These interactions result in the modulation of cell cycle progression and apoptosis. The binding free energy of this compound to SIRT1 and CDK9 has been quantified, indicating strong binding affinities . This inhibition of key regulatory enzymes underscores the compound’s potential as an anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity on cancer cell lines over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as enhancing memory and cognitive function in animal models of cognitive impairment . At higher doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization for therapeutic use. The threshold effects and toxicity profiles of this compound in animal models provide valuable insights into its safe and effective dosage ranges.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the shikimate pathway and polyphenol metabolism . These interactions highlight the compound’s role in modulating metabolic processes and its potential impact on overall metabolic health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is known to inhibit glucose transport, suggesting its interaction with glucose transporters . Additionally, its distribution within tissues and cells affects its localization and accumulation, which in turn influences its therapeutic efficacy. Understanding the transport mechanisms of this compound can aid in optimizing its delivery and bioavailability.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific cellular compartments or organelles. For instance, its interaction with nuclear proteins and enzymes suggests its localization within the nucleus, where it can modulate gene expression and cell cycle regulation
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-O-Methylellagic acid can be synthesized through the methylation of ellagic acid. The process typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound involves the extraction of ellagic acid from plant sources followed by chemical methylation. The extraction process includes solvent extraction using methanol or ethanol, followed by purification steps such as column chromatography . The methylation step is similar to the synthetic route described above but scaled up for industrial purposes .
Chemical Reactions Analysis
Types of Reactions: 3-O-Methylellagic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms, although these reactions are less common.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less oxidized forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-O-Methylellagic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
3-O-Methylellagic acid is unique among ellagic acid derivatives due to its specific substitution pattern. Similar compounds include:
3,3’-Di-O-methylellagic acid: This compound has two methoxy groups and exhibits similar but distinct biological activities.
4,4’-Di-O-methylellagic acid: Another derivative with two methoxy groups at different positions, showing unique properties.
Ellagic acid: The parent compound without any methoxy groups, widely studied for its antioxidant and anticancer properties.
In comparison, this compound stands out due to its specific methoxy substitution, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
6,7,13-trihydroxy-14-methoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O8/c1-21-11-7(17)3-5-9-8-4(15(20)23-13(9)11)2-6(16)10(18)12(8)22-14(5)19/h2-3,16-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAARLWTXUUQFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51768-38-8 | |
| Record name | 51768-38-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


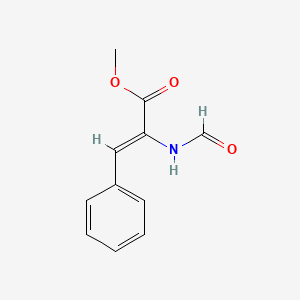
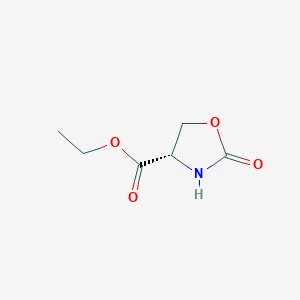
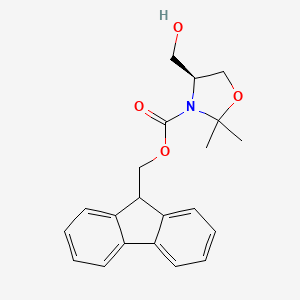
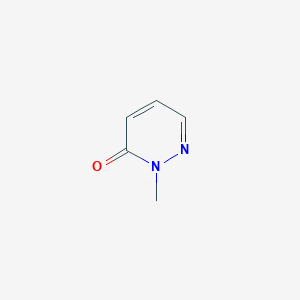

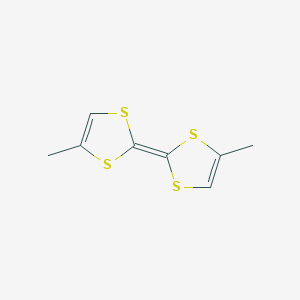
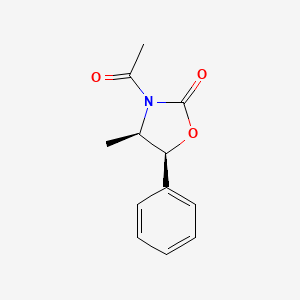

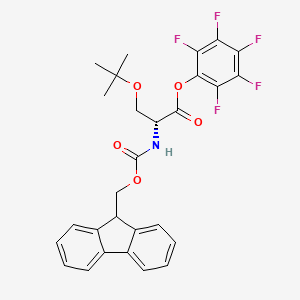
![2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid](/img/structure/B1642614.png)

